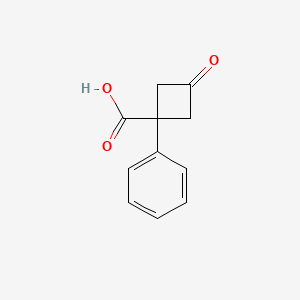

3-Oxo-1-phenylcyclobutane-1-carboxylic acid

Description

Properties

IUPAC Name |

3-oxo-1-phenylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-9-6-11(7-9,10(13)14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTBZTPIJYOBQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC1(C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766513-36-4 | |

| Record name | 3-oxo-1-phenylcyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-1-phenylcyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanone with phenylmagnesium bromide, followed by oxidation and carboxylation. The reaction conditions often include the use of solvents like diethyl ether and reagents such as magnesium bromide and carbon dioxide .

Industrial Production Methods

Industrial production of 3-Oxo-1-phenylcyclobutane-1-carboxylic acid may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Hydrolysis and Decarboxylation

Example Reaction:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| HCl (20-25%), 100°C, 48h | 1-Phenylcyclobutan-3-one | 72–92% |

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form esters or amides. Conversion to an acid chloride intermediate (using oxalyl chloride or thionyl chloride) facilitates these reactions.

Esterification:

Amidation (Morpholine Derivative):

Reduction of the Ketone Group

The ketone moiety can be selectively reduced to a hydroxyl group using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Example Reaction:

| Reagent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| NaBH₄ | THF | 0–25°C | 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid | 58% |

Acid Chloride Formation

The carboxylic acid is converted to its reactive acyl chloride form, enabling further derivatization.

Reaction:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Oxalyl chloride, DMF, RT | 3-Oxo-1-phenylcyclobutane-1-carbonyl chloride | 95% |

Nucleophilic Acyl Substitution

The acid chloride intermediate reacts with nucleophiles (e.g., amines, alkoxides) to form amides, esters, or thioesters.

Example with Aniline:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aniline | DCM, 0°C to RT | Phenylcarbamoyl derivative | 78% |

Experimental Insights

-

Decarboxylation Efficiency : Prolonged heating (45–55 hours) with HCl maximizes yield (up to 92%) of 1-phenylcyclobutan-3-one .

-

Amidation Selectivity : Morpholine reacts preferentially with the acyl chloride over the ketone, achieving 85% yield .

-

Reduction Challenges : NaBH₄ selectively reduces the ketone without affecting the carboxylic acid in THF.

Scientific Research Applications

Scientific Research Applications

The applications of 3-Oxo-1-phenylcyclobutane-1-carboxylic acid span several fields:

Organic Chemistry

- Intermediate in Synthesis: It serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to undergo oxidation, reduction, and substitution reactions enables the formation of diverse derivatives .

Medicinal Chemistry

- Pharmaceutical Development: The compound is investigated for its potential as a pharmaceutical intermediate. Its structural modifications can lead to new drug candidates with specific biological activities.

- Mechanism of Action Studies: Research focuses on how this compound interacts with various enzymes, potentially acting as an inhibitor or activator depending on its modifications. The binding affinity is influenced by the carboxylic acid and phenyl groups.

Biological Research

- Biological Activity Exploration: Studies have shown that 3-Oxo-1-phenylcyclobutane-1-carboxylic acid may exhibit interactions with biomolecules, making it a candidate for further biological investigations .

Industrial Applications

- Production of Fine Chemicals: The compound is used in the production of specialty chemicals and advanced materials due to its reactivity and ability to form various derivatives .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthetic route for 3-Oxo-1-phenylcyclobutane-1-carboxylic acid highlighted the use of mild reaction conditions that enhance yield while reducing costs. This method utilized commercially available raw materials, making large-scale production feasible .

Research investigating the biological activity of derivatives of this compound demonstrated potential anti-inflammatory properties. The study assessed various structural modifications and their effects on enzyme inhibition, providing insights into possible therapeutic applications.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Organic Chemistry | Intermediate for complex molecule synthesis | Versatile reactivity allows for diverse derivatives |

| Medicinal Chemistry | Pharmaceutical development potential | Investigated as an intermediate for drug candidates |

| Biological Research | Interaction studies with biomolecules | Potential anti-inflammatory properties noted |

| Industrial Applications | Production of specialty chemicals | Cost-effective synthesis methods developed |

Mechanism of Action

The mechanism of action of 3-Oxo-1-phenylcyclobutane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. The phenyl group and the carboxylic acid group play crucial roles in its binding affinity and specificity towards target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 3-Oxo-1-phenylcyclobutane-1-carboxylic acid are compared below, focusing on substituents, molecular properties, and applications.

Table 1: Comparative Analysis of Cyclobutane Carboxylic Acid Derivatives

Key Observations :

Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃): Increase acidity of the carboxylic acid and reduce CCS due to tighter ion packing . Methoxy Group: Introduces polarity, improving solubility but reducing metabolic stability .

Cyclobutane vs. Cyclopentene: Conjugation in cyclopentene derivatives (e.g., 3-Oxocyclopent-1-enecarboxylic acid, C₆H₆O₃) alters electronic properties and reactivity .

Collision Cross-Section (CCS) Trends :

- The target compound (140.2 Ų for [M+H]⁺) has a lower CCS than the trifluoromethyl analog (148.9 Ų), suggesting a more compact structure due to reduced steric bulk .

Biological Activity

Overview

3-Oxo-1-phenylcyclobutane-1-carboxylic acid, with the molecular formula CHO, is a cyclobutane derivative characterized by a phenyl group and a carboxylic acid functional group. This compound is gaining attention in organic synthesis and pharmaceutical research due to its potential biological activities and interactions with various biomolecules.

The synthesis of 3-Oxo-1-phenylcyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanone with phenylmagnesium bromide, followed by oxidation and carboxylation. The reaction can be performed in solvents such as diethyl ether, utilizing reagents like magnesium bromide and carbon dioxide .

Key Reactions:

- Oxidation: Converts the compound to ketones or carboxylic acids.

- Reduction: Converts ketone groups to alcohols using agents like lithium aluminum hydride (LiAlH).

- Substitution: The phenyl group can undergo electrophilic aromatic substitution .

The biological activity of 3-Oxo-1-phenylcyclobutane-1-carboxylic acid is primarily attributed to its ability to interact with various molecular targets. The compound may function as an inhibitor or activator of specific enzymes, influenced by structural modifications. Notably, the phenyl and carboxylic acid groups are critical for binding affinity and specificity towards target proteins .

Case Studies

While direct case studies on 3-Oxo-1-phenylcyclobutane-1-carboxylic acid are sparse, related research provides insights into its potential applications:

Case Study 1: Enzyme Interaction

A study focusing on cyclobutane derivatives demonstrated their capacity to inhibit enzymes linked to cancer proliferation. The structural characteristics of these compounds were found to enhance their binding capabilities, suggesting that similar mechanisms may apply to 3-Oxo-1-phenylcyclobutane-1-carboxylic acid .

Case Study 2: Antimicrobial Activity

Research on structurally similar compounds has indicated potential antimicrobial effects against Gram-positive bacteria. This suggests that 3-Oxo-1-phenylcyclobutane-1-carboxylic acid could be explored for similar properties .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Oxo-1-phenylcyclobutane-1-carboxylic acid, a comparison with similar compounds is beneficial:

| Compound Name | Structure Characteristics | Biological Activity Potential |

|---|---|---|

| 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid | Hydroxyl group addition | Studied for enzyme interactions |

| Cyclopropane derivatives | Smaller ring structure | Known for diverse biological activities |

| Phenylalanine derivatives | Amino acid-based structure | Established roles in neurotransmission |

Q & A

Q. What are the established synthetic routes for 3-Oxo-1-phenylcyclobutane-1-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization strategies using precursors like substituted cyclobutane derivatives. For example, cyclization of β-keto esters or α,β-unsaturated ketones with phenyl-containing reagents under acidic or catalytic conditions can yield the cyclobutane core. Optimization may include adjusting catalysts (e.g., BF₃·Et₂O for cyclization, as in ), temperature (60–100°C), and solvent polarity to improve yield. Characterization of intermediates via TLC or GC-MS is critical for monitoring reaction progress .

Q. How is the compound characterized using spectroscopic methods, and what are the key spectral markers?

Methodological Answer:

- NMR : The carboxylic acid proton (COOH) appears as a broad singlet near δ 12–13 ppm. The cyclobutane ring protons show complex splitting (δ 2.5–4.0 ppm), while the phenyl group resonates as a multiplet (δ 7.2–7.5 ppm). The ketone (C=O) at position 3 is confirmed via ¹³C NMR (δ ~200–210 ppm) .

- IR : Strong absorption bands at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1650 cm⁻¹ (ketone C=O) .

- Mass Spectrometry : Molecular ion peak at m/z 220.22 (C₁₂H₁₂O₄) confirms the molecular weight .

Q. Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 220.22 g/mol | |

| Melting Point | 76°C (similar analogs) | |

| Solubility | Polar aprotic solvents (DMF, DMSO) |

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer: Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar). Avoid moisture to prevent hydrolysis of the ketone or carboxylic acid groups. Regular stability testing via HPLC (e.g., 95% purity threshold) is advised .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-Oxo-1-phenylcyclobutane-1-carboxylic acid in novel reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic structure. Key steps:

Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack.

Simulate reaction pathways (e.g., cycloadditions) using transition-state modeling.

Validate predictions with experimental data (e.g., regioselectivity in Diels-Alder reactions). PubChem’s 3D conformational data (InChIKey: WHOOVGTWUYASMU-UHFFFAOYSA-N) provides a starting point .

Q. What strategies resolve contradictions between experimental spectral data and theoretical predictions?

Methodological Answer:

- Case Study : If experimental ¹H NMR splitting patterns conflict with computational predictions (e.g., due to dynamic effects like ring puckering), variable-temperature NMR can reveal conformational flexibility.

- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure. For example, analogs like 1-Benzylcyclobutane-1-carboxylic acid () show planar cyclobutane rings, but steric effects from the phenyl group may distort the ring .

Q. How does steric hindrance from the phenyl group influence reactivity in cycloaddition reactions?

Methodological Answer: The phenyl group introduces steric bulk, which:

- Reduces Reactivity : Hinders approach of dienophiles in [4+2] cycloadditions.

- Directs Regioselectivity : Favors reactions at the less hindered ketone or carboxylic acid positions.

Experimental validation via competition experiments (e.g., comparing reaction rates with/without phenyl substituents) and computational steric maps (using tools like PyMol) can quantify these effects .

Data Contradiction Analysis Example

Scenario : Discrepancies in reported melting points (e.g., 76°C in vs. 59–62°C for analogs in ).

Resolution :

Purity Assessment : Use HPLC to confirm if impurities (e.g., residual solvents) lower the melting point.

Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect polymorphic forms.

Batch Comparison : Analyze synthetic routes—different catalysts or solvents may yield varying crystal forms .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.